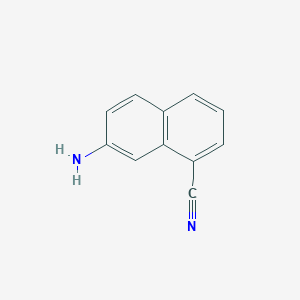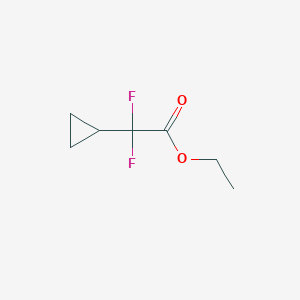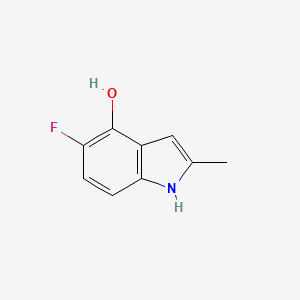
5-Fluoro-2-methyl-1H-indol-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-méthyl-1H-indol-4-OL: est un composé organique synthétique appartenant à la famille des indoles. Les indoles constituent une classe importante de composés hétérocycliques présents dans de nombreux produits naturels et produits pharmaceutiques. La présence d'un atome de fluor et d'un groupe hydroxyle sur le cycle indole rend ce composé particulièrement intéressant pour diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Fluoro-2-méthyl-1H-indol-4-OL implique généralement les étapes suivantes:
Matière première: La synthèse commence souvent avec le 2-méthylindole disponible dans le commerce.
Hydroxylation: Le groupe hydroxyle en position 4 peut être introduit par une réaction d'hydroxylation utilisant des réactifs comme l'acide m-chloroperbenzoïque (m-CPBA) ou d'autres oxydants appropriés.
Méthodes de production industrielle
La production industrielle du 5-Fluoro-2-méthyl-1H-indol-4-OL peut impliquer des versions optimisées des voies de synthèse ci-dessus, souvent en utilisant des réacteurs à flux continu pour améliorer le rendement et la pureté. L'utilisation de catalyseurs et de conditions réactionnelles spécifiques (par exemple, température, pression) peut également être affinée pour obtenir une production à grande échelle efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Fluoro-2-méthyl-1H-indol-4-OL peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction: Le composé peut être réduit pour éliminer le groupe hydroxyle ou pour modifier le cycle indole.
Substitution: L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Réduction: L'hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH₄) peut être employée.
Substitution: Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme l'hydrure de sodium (NaH) ou des composés organolithium.
Produits principaux
Oxydation: Formation de 5-fluoro-2-méthyl-1H-indole-4-one.
Réduction: Formation de 5-fluoro-2-méthylindole.
Substitution: Formation de divers indoles substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 5-Fluoro-2-méthyl-1H-indol-4-OL a des applications diverses dans la recherche scientifique:
Chimie: Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Enquêté pour ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie: Utilisé dans la production de produits pharmaceutiques, de produits agrochimiques et d'autres produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action du 5-Fluoro-2-méthyl-1H-indol-4-OL dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, pour exercer ses effets. La présence de l'atome de fluor peut améliorer son affinité de liaison et sa sélectivité envers des cibles spécifiques, tandis que le groupe hydroxyle peut participer à des interactions de liaison hydrogène.
Applications De Recherche Scientifique
5-Fluoro-2-methyl-1H-indol-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-1H-indol-4-OL depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Fluoroindole: Ne possède pas les groupes méthyle et hydroxyle, ce qui le rend moins polyvalent dans certaines applications.
2-Méthylindole: Ne possède pas les groupes fluor et hydroxyle, ce qui se traduit par des propriétés chimiques et biologiques différentes.
4-Hydroxyindole:
Unicité
Le 5-Fluoro-2-méthyl-1H-indol-4-OL est unique en raison de la combinaison de l'atome de fluor, du groupe méthyle et du groupe hydroxyle sur le cycle indole. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
1260774-25-1 |
|---|---|
Formule moléculaire |
C9H8FNO |
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-1H-indol-4-ol |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-8(11-5)3-2-7(10)9(6)12/h2-4,11-12H,1H3 |
Clé InChI |
CYWKWHIZROSYTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)
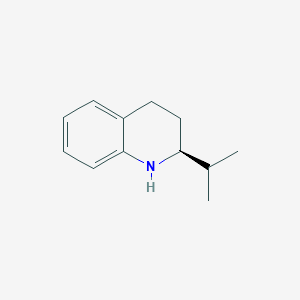



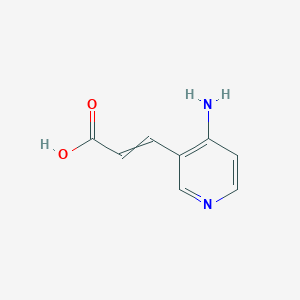

![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)


![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
